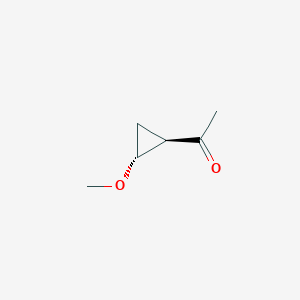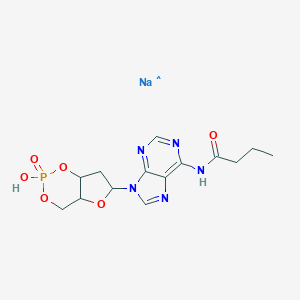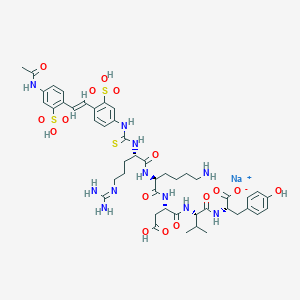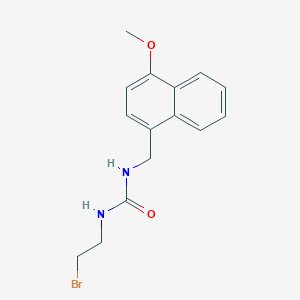
dl-Carbidopa
Vue d'ensemble
Description
dl-Carbidopa: is a pharmaceutical compound primarily used in the management of Parkinson’s disease. It functions by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC), which is crucial in the biosynthesis of dopamine from levodopa. By preventing the peripheral conversion of levodopa to dopamine, this compound ensures that more levodopa reaches the brain, where it can be converted to dopamine, thus alleviating the symptoms of Parkinson’s disease .
Applications De Recherche Scientifique
dl-Carbidopa has a wide range of applications in scientific research:
Chemistry: Used in studies involving enzyme inhibition and neurotransmitter biosynthesis.
Biology: Investigated for its role in modulating immune responses, particularly T cell activation.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa.
Mécanisme D'action
Target of Action
dl-Carbidopa, also known as Carbidopa, primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the synthesis of key neurotransmitters such as dopamine and serotonin .
Mode of Action
Carbidopa acts as a dopa decarboxylase inhibitor . This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine .
Biochemical Pathways
Carbidopa affects the biochemical pathway of dopamine synthesis. Levodopa, the precursor of dopamine, is converted into dopamine by AADC . Carbidopa inhibits this conversion in peripheral tissues, allowing more levodopa to reach the brain and be converted into dopamine . This results in an increase in dopamine levels in the brain, which is beneficial for conditions like Parkinson’s disease.
Pharmacokinetics
Carbidopa is widely distributed in the tissues, except in the brain . After one hour, carbidopa is found mainly in the kidney, lungs, small intestine, and liver . The volume of distribution reported for the combination therapy of carbidopa/levodopa is of 3.6 L/kg . The absorption of levodopa may be decreased with high-fat, high-calorie or high-protein meal .
Result of Action
The primary result of Carbidopa’s action is the increased availability of levodopa in the brain, leading to increased dopamine synthesis . This helps alleviate the symptoms of Parkinson’s disease. Additionally, Carbidopa has been shown to inhibit T cell activation in vitro and in vivo, suggesting a potential therapeutic use of Carbidopa in the suppression of T cell-mediated pathologies .
Action Environment
The action of Carbidopa is influenced by various environmental factors. For instance, the absorption of levodopa, which is administered concomitantly with Carbidopa, may be decreased with a high-fat, high-calorie, or high-protein meal This can affect the overall efficacy of the treatment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dl-Carbidopa involves several steps. One common method includes the reaction of oxaziridine with methyldopate to produce imide methyldopate, followed by hydrolysis to yield this compound . Another method involves the use of methyldopa methyl ester as a starting material, which reacts with 3,3-pentamethylene oxaziridine, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ion-exchange resins to improve the stability and control the release of the drug. Factors such as drug concentration, temperature, and particle size are optimized to ensure high yield and quality .
Analyse Des Réactions Chimiques
Types of Reactions: dl-Carbidopa undergoes various chemical reactions, including oxidation and condensation reactions. For instance, it can be oxidized to form dopaquinone under controlled conditions . Additionally, this compound can react with vanillin to form 4-hydroxy-3-methoxybenzaldazine in an acidified alcoholic solution .
Common Reagents and Conditions:
Oxidation: Controlled oxidation using reagents like hydrogen peroxide or potassium permanganate.
Condensation: Reaction with aldehydes like vanillin in acidified alcoholic solutions.
Major Products:
Oxidation: Formation of dopaquinone.
Condensation: Formation of 4-hydroxy-3-methoxybenzaldazine.
Comparaison Avec Des Composés Similaires
dl-Carbidopa is often compared with other DDC inhibitors such as benserazide. Both compounds are used in combination with levodopa to treat Parkinson’s disease, but this compound is preferred due to its higher bioavailability and fewer side effects . Other similar compounds include:
Benserazide: Another DDC inhibitor used in combination with levodopa.
Entacapone and Tolcapone: Catechol-O-methyltransferase (COMT) inhibitors used to prolong the effect of levodopa.
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860427 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-53-4, 38821-49-7, 14585-65-0 | |
| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carbidopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBIDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)







![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
